molecular formula C18H15NO4 B1667496 BQCA CAS No. 338747-41-4

BQCA

Numéro de catalogue: B1667496
Numéro CAS: 338747-41-4
Poids moléculaire: 309.3 g/mol
Clé InChI: BZBBTGCKPRSPGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L’acide benzylquinoléine carboxylique est un modulateur allostérique hautement sélectif du sous-type 1 du récepteur muscarinique de l’acétylcholine (M1 mAChR). Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, notamment dans le traitement des troubles cognitifs tels que la maladie d’Alzheimer et la schizophrénie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’acide benzylquinoléine carboxylique peut être synthétisé par une série de réactions chimiques. Une méthode courante implique la N-benzylation de l’acide quinoléine carboxylique. La réaction nécessite généralement une base telle que le carbonate de potassium et un solvant tel que le diméthylformamide. La réaction est effectuée à des températures élevées pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

Dans les environnements industriels, la production d’acide benzylquinoléine carboxylique peut impliquer l’utilisation de techniques avancées telles que les méthodes d’injection de solvant pour former des nanoparticules. Par exemple, l’acide benzylquinoléine carboxylique peut être conjugué à la stéarylamine, suivie de la formation de nanoparticules utilisant du polysorbate-80. Cette méthode améliore la biodisponibilité et l’efficacité thérapeutique du composé .

Analyse Des Réactions Chimiques

Types de réactions

L’acide benzylquinoléine carboxylique subit principalement des réactions de modulation allostérique. Il n’exhibe pas d’agonisme ou d’antagonisme direct mais augmente l’affinité du récepteur M1 pour l’acétylcholine .

Réactifs et conditions courants

Le composé est souvent utilisé dans des réactions de liaison avec la protéine membranaire humaine M1 CHO et des antagonistes orthostériques radiomarqués. Ces réactions sont généralement effectuées à 30 °C pendant 2 à 3 heures et sont arrêtées par filtration rapide .

Principaux produits formés

Le principal produit formé par ces réactions est la liaison accrue de l’acétylcholine au récepteur M1, conduisant à une activité accrue du récepteur .

Applications de la recherche scientifique

L’acide benzylquinoléine carboxylique a une large gamme d’applications de recherche scientifique :

Mécanisme D'action

L’acide benzylquinoléine carboxylique exerce ses effets par modulation allostérique du récepteur muscarinique de l’acétylcholine M1. Il se lie à un site allostérique sur le récepteur, augmentant l’affinité du récepteur pour l’acétylcholine. Cela conduit à une activation accrue du récepteur et à des voies de signalisation en aval, y compris le recrutement de la β-arrestine et l’activation des kinases régulées par le signal extracellulaire (ERK) .

Activité Biologique

BQCA (benzyl quinolone carboxylic acid) is a compound recognized for its role as a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor M1 (mAChR). This article delves into the biological activity of this compound, highlighting its mechanisms, effects in various studies, and potential therapeutic applications.

This compound enhances the activity of the M1 mAChR by binding to an allosteric site distinct from the orthosteric site where acetylcholine binds. This modulation increases the receptor's affinity for acetylcholine, thereby amplifying its physiological effects. Key residues involved in this compound's activity include Y179 in the second extracellular loop and W4007.35 in transmembrane domain 7, which are crucial for its binding and signaling properties .

Pharmacological Profile

This compound exhibits a selective affinity for M1 receptors over other subtypes such as M3 and M5, with a pKB value ranging from 5.76 to 5.82 . This selectivity is significant for minimizing side effects typically associated with non-selective muscarinic agonists.

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively increases the affinity of the orthosteric site for acetylcholine in human cortical membranes. This was evidenced by a decrease in the concentration of acetylcholine required to displace [^3H]N-methylscopolamine ([^3H]NMS) from the receptor . The binding studies revealed that this compound's modulation was influenced by various factors including ion concentrations, which can enhance or diminish receptor activity .

Studies in Schizophrenia

Research involving subjects with schizophrenia indicated that this compound's efficacy could be compromised in certain populations. Specifically, individuals exhibiting a profound loss of cortical [^3H]pirenzepine binding showed reduced responsiveness to this compound, suggesting that alterations in receptor expression may affect drug efficacy .

Table 1: Summary of Key Findings on this compound's Biological Activity

Study FocusFindings
Receptor Modulation Increases acetylcholine affinity at M1 mAChR; selective over M3 and M5 receptors .
Schizophrenia Impact Reduced efficacy observed in subjects with significant cortical receptor loss .
Binding Site Characteristics Key residues Y179 and W4007.35 critical for this compound activity .

Cognitive Enhancement

This compound has been investigated for its potential to alleviate cognitive decline associated with central nervous system disorders. By selectively enhancing M1 receptor activity, it may improve cognitive functions without the broad side effects linked to non-selective muscarinic agents .

Weight Management in Antipsychotic Treatment

A study examined the co-administration of this compound with olanzapine, an antipsychotic known to induce weight gain. The results indicated that this compound could mitigate weight gain and metabolic disturbances associated with olanzapine treatment by modulating hypothalamic pathways related to appetite and energy expenditure .

Table 2: Effects of this compound in Clinical Contexts

ContextObservations
Cognitive Disorders Potential enhancement of cognition through M1 receptor activation .
Antipsychotic-Induced Weight Gain Reduction in weight gain when co-administered with olanzapine; modulation of hypothalamic pathways .

Propriétés

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-23-13-8-6-12(7-9-13)10-19-11-15(18(21)22)17(20)14-4-2-3-5-16(14)19/h2-9,11H,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBBTGCKPRSPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363104
Record name BQCA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338747-41-4
Record name BQCA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 338747-41-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Experimental conditions analogous to those described for Step 4 of Example 60, from 3.10 g (8.80 mmol) of 1-(4-methoxy-benzyl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester, 40 mL of 1:1 methanol-water mixture and 0.44 g (18.3 mmol) of lithium hydroxide with a work-up consisting only of thorough evaporation of solvents.
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BQCA
Reactant of Route 2
BQCA
Reactant of Route 3
Reactant of Route 3
BQCA
Reactant of Route 4
Reactant of Route 4
BQCA
Reactant of Route 5
Reactant of Route 5
BQCA
Reactant of Route 6
Reactant of Route 6
BQCA
Customer
Q & A

Q1: How does BQCA interact with the M1 mAChR and what are the downstream effects of this interaction?

A: this compound binds to an allosteric site on the M1 mAChR, distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds [, , ]. This binding enhances the receptor's response to acetylcholine, leading to increased downstream signaling. This is evidenced by the observation that this compound enhances acetylcholine-mediated phosphorylation of the M1 mAChR at serine 228 (Ser228), a marker of receptor activation [].

Q2: What is the significance of Ser228 phosphorylation in the context of this compound's mechanism of action?

A: Research has shown that phosphorylation of the M1 mAChR at Ser228 is a sensitive indicator of receptor activation []. While basal phosphorylation at this site is low, it increases significantly upon stimulation by orthosteric agonists like acetylcholine. This compound, as a PAM, amplifies this effect by increasing acetylcholine's ability to induce Ser228 phosphorylation []. This finding suggests that this compound, by enhancing M1 mAChR activation, might be useful in therapeutic contexts where boosting cholinergic signaling is desired.

Q3: Has the structure of this compound been modified to explore structure-activity relationships and potentially improve its properties?

A: Yes, several studies have investigated structural modifications of this compound to understand the key elements contributing to its activity and to potentially identify novel M1 mAChR PAMs [, ]. For instance, researchers explored replacing the tricyclic benzo[h]quinazolin-4(3H)-one core of this compound with a quinazolin-4(3H)-one core. While this modification initially led to decreased affinity and binding cooperativity, the addition of methyl groups at specific positions on the quinazolinone ring restored functional affinity []. This highlights the potential for developing new M1 mAChR PAMs with improved pharmacological properties through targeted structural modifications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.